![molecular formula C22H18F3N5OS B2916300 2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 893927-03-2](/img/structure/B2916300.png)
2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
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Description
2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C22H18F3N5OS and its molecular weight is 457.48. The purity is usually 95%.
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Scientific Research Applications
Radioligand Synthesis for PET Imaging
A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds structurally related to the query chemical, has been reported as selective ligands for the translocator protein (18 kDa). These compounds have been synthesized with a fluorine atom, allowing labeling with fluorine-18 for in vivo imaging using positron emission tomography (PET). Such advancements in radioligand synthesis offer significant potential for the non-invasive study of neuroinflammatory processes, critical for understanding various neurodegenerative diseases (Dollé et al., 2008).
Antimicrobial Activity
Research into heterocyclic compounds incorporating the antipyrine moiety, similar in structure to the query chemical, has demonstrated antimicrobial activity. These studies reveal the potential of such compounds in the development of new antimicrobial agents, addressing the urgent need for novel treatments against resistant microbial strains (Bondock et al., 2008).
Neuroinflammation PET Imaging
Pyrazolo[1,5-a]pyrimidines, closely related to the chemical , have been synthesized and evaluated for their binding potential to the translocator protein 18 kDa (TSPO). TSPO is recognized as an early biomarker of neuroinflammatory processes. These compounds, after being radiolabeled with fluorine-18, showed significant potential as in vivo PET radiotracers for imaging neuroinflammation, highlighting their importance in diagnosing and studying neurological diseases (Damont et al., 2015).
Synthesis of Isoxazolines and Isoxazoles
The synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives demonstrates the versatility of these compounds in generating diverse heterocyclic architectures. Such chemical transformations are valuable for the development of new therapeutic agents with potential biological activities (Rahmouni et al., 2014).
Antitumor Activity
A series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives has been synthesized and evaluated for antitumor activity against human breast adenocarcinoma cell lines. Such studies indicate the potential of these compounds in cancer therapy, with specific derivatives showing mild to moderate activity compared to reference antitumor agents (El-Morsy et al., 2017).
properties
IUPAC Name |
2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N5OS/c1-13-3-8-18(14(2)9-13)30-20-17(10-28-30)21(27-12-26-20)32-11-19(31)29-16-6-4-15(5-7-16)22(23,24)25/h3-10,12H,11H2,1-2H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROMNIJFFBAXUDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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